molecular formula C15H13N3O4 B11550807 N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11550807
M. Wt: 299.28 g/mol
InChI Key: DLJBTFHLRSGOQH-UHFFFAOYSA-N
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Description

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a hydroxy-nitrophenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-aminophenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diamine derivatives.

    Substitution: Various substituted phenylacetamide derivatives, depending on the electrophile used.

Scientific Research Applications

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{[(E)-(2-hydroxy-4-nitrophenyl)methylidene]amino}phenyl)acetamide: Similar structure but with a different position of the nitro group.

    N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups on the phenyl ring allows for a wide range of chemical modifications and interactions with molecular targets.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[3-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-3-12(8-13)16-9-11-7-14(18(21)22)5-6-15(11)20/h2-9,20H,1H3,(H,17,19)

InChI Key

DLJBTFHLRSGOQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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